2-[(2-Chlorophenyl)amino]cyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroanilino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-4-1-2-5-9(8)13-10-6-3-7-11(10)14/h1-2,4-5,10-11,13-14H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXTYANVBPPGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Chlorophenyl Amino Cyclopentan 1 Ol
Development of Carbon-Nitrogen Bond Formation Strategies
The creation of the crucial carbon-nitrogen bond between the 2-chlorophenylamine moiety and the cyclopentane (B165970) ring is a key step in the synthesis. Various strategies have been explored to achieve this transformation efficiently.
Exploration of Palladium-Catalyzed Coupling Techniques
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This methodology is applicable to the synthesis of 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol, typically involving the reaction of an appropriate cyclopentyl precursor with 2-chloroaniline (B154045). The success of this reaction often depends on the choice of ligand, base, and reaction conditions. Bidentate phosphine (B1218219) ligands, such as Xantphos, have been shown to be crucial for achieving high yields in related amidations of chloro-heterocycles. researchgate.net While direct examples for this specific molecule are not prevalent, the general applicability of palladium catalysis allows for a proposed synthetic route. mdpi.com
The reaction would likely involve coupling 2-chloroaniline with a protected 2-halocyclopentanol or a related derivative. The palladium(II) acetate/SPhos catalytic system, known for its effectiveness in Suzuki-Miyaura cross-coupling reactions with low catalyst loading, provides a model for efficient coupling with cyclic substrates. mdpi.com The mechanism generally proceeds through an oxidative addition, ligand substitution, and reductive elimination cycle.
| Parameter | Typical Reagents/Conditions | Significance |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, Xantphos, BrettPhos | Stabilizes the catalyst and facilitates the catalytic cycle. researchgate.net |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates reductive elimination. |
| Solvent | Toluene, Dioxane, THF | Influences solubility and reaction kinetics. |
Optimization of Nucleophilic Substitution Reaction Pathways
Classical nucleophilic substitution (SN2) offers a more traditional route to C-N bond formation. This pathway involves the reaction of 2-chloroaniline with a cyclopentane substrate featuring a good leaving group (e.g., tosylate, mesylate, or halide) at a carbon atom adjacent to a hydroxyl or protected hydroxyl group. The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines demonstrates the feasibility of aromatic nucleophilic substitution under microwave conditions, suggesting that similar principles can apply to related systems. researchgate.net
For the synthesis of this compound, this would typically involve a 2-substituted cyclopentanol (B49286) derivative. The reaction is governed by factors such as the nature of the leaving group, the nucleophilicity of the amine, and steric hindrance around the reaction center. The SN2 mechanism proceeds with an inversion of stereochemistry at the carbon center being attacked. researchgate.net
Evaluation of Epoxide Ring-Opening Methodologies
The ring-opening of epoxides with amines is a highly effective and widely used method for the synthesis of 1,2-amino alcohols. rsc.org This reaction is a powerful strategy for producing this compound from cyclopentene (B43876) oxide and 2-chloroaniline. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the formation of the vicinal amino alcohol. jsynthchem.com
This process can be catalyzed by both acids and bases. jsynthchem.com In neutral or basic conditions, the reaction follows an SN2 pathway, where the amine attacks the less sterically hindered carbon of the epoxide. researchgate.netmdpi.com The use of catalysts like cesium carbonate can be advantageous as it is easier to handle than reagents like sodium hydride and avoids the need to pre-form the phenolate (B1203915) or aminate. arkat-usa.org Metal- and solvent-free protocols, for instance using acetic acid as a catalyst, have been developed to synthesize β-amino alcohols with high regioselectivity and in excellent yields. researchgate.net
| Catalyst/Condition | Mechanism | Key Advantages | Reference |
|---|---|---|---|
| Acid-catalyzed (e.g., Brønsted acids) | SN2-like attack on protonated epoxide | Activates the epoxide for attack by weak nucleophiles. | researchgate.net |
| Base-catalyzed (e.g., Cs2CO3) | SN2 | Milder conditions, easier handling of reagents. | arkat-usa.org |
| Metal- and Solvent-Free (e.g., Acetic Acid) | SN2 | Environmentally friendly, high regioselectivity, excellent yields (93-98%). | researchgate.net |
Enantioselective and Diastereoselective Synthesis Approaches
Given that this compound contains at least two stereocenters, controlling the stereochemical outcome of the synthesis is of paramount importance for applications where a single stereoisomer is required. nih.gov
Applications of Asymmetric Synthetic Protocols
Asymmetric synthesis allows for the direct formation of a specific enantiomer or diastereomer. nih.gov This can be achieved through several strategies:
Chiral Pool Synthesis: Starting from an enantiomerically pure cyclopentane derivative.
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical course of a reaction, which is then removed. The use of pseudoephedrine as a chiral auxiliary has been reported for the synthesis of chiral 1,2-amino alcohols. nih.gov
Chiral Catalysts: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is particularly relevant in epoxide ring-opening reactions, where chiral catalysts can achieve desymmetrization of meso-epoxides. encyclopedia.pub The highly stereoselective conjugate addition of a homochiral lithium amide has been used to prepare related aminocyclopentane derivatives. rsc.org
These methods are crucial for producing enantiomerically pure compounds required for various applications in drug discovery and materials science. mdpi.com
Methodologies for Chiral Resolution
When an asymmetric synthesis is not feasible, chiral resolution can be employed to separate a racemic mixture of stereoisomers. nih.gov This is an efficient strategy for obtaining enantiomerically pure substances. nih.gov Common methodologies include:
Diastereomeric Crystallization: Reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.
Chiral Chromatography: Separating enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. This technique has been successfully used for the semi-preparative resolution of axially chiral vicinal amino alcohols. nih.gov The use of glycopeptides like vancomycin (B549263) as a chiral selector in the mobile phase has also proven effective for separating enantiomers of aromatic amino acids. nih.gov
Biocatalytic Transformations for Stereocontrol
The precise control of stereochemistry is a critical aspect in the synthesis of complex pharmaceutical intermediates like this compound, which contains multiple stereocenters. Biocatalysis has emerged as a powerful tool to achieve high levels of stereoselectivity under mild reaction conditions, offering significant advantages over traditional chemical methods. rsc.orgnih.gov Enzymes, such as lipases, transaminases, and oxidoreductases, can selectively recognize and transform specific enantiomers or create new stereocenters with exceptional precision. mdpi.commdpi.com
One of the most effective biocatalytic strategies for obtaining enantiopure amino alcohols is through kinetic resolution. researchgate.net A notable example involves the use of lipases for the resolution of racemic precursors. For instance, a chemoenzymatic method has been developed for producing both enantiomers of trans-2-aminocyclopentanol derivatives. researchgate.net This process utilizes the lipase (B570770) from Burkholderia cepacia to selectively catalyze the resolution of a racemic precursor, trans-2-(diallylamino)cyclopentanol. researchgate.net The enzyme specifically acylates one enantiomer, allowing for the straightforward separation of the acylated product from the unreacted enantiomeric alcohol. This approach provides access to both enantiomers in high enantiomeric purity.
Another significant class of enzymes for stereoselective amine synthesis is the ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. researchgate.net While direct synthesis of this compound using this method is not extensively documented, the principle can be applied to its precursors. For example, a ω-TA could be used for the asymmetric reductive amination of 2-hydroxycyclopentanone to produce an enantiopure 2-aminocyclopentan-1-ol core, which could then be arylated. The selection of the appropriate ω-transaminase, often through screening or protein engineering, is crucial for achieving high conversion and stereoselectivity for the desired (R) or (S) configuration at the amine-bearing carbon. researchgate.net
The table below summarizes key enzymes and their applications in the synthesis of chiral amino alcohols, which are relevant to the stereocontrolled synthesis of the target compound's core structure.
| Enzyme Class | Specific Enzyme Example | Application | Stereochemical Outcome |
| Lipase | Burkholderia cepacia Lipase | Kinetic resolution of trans-2-(diallylamino)cyclopentanol | Separation of enantiomers |
| Transaminase | (R)-selective ω-transaminase (MVTA) | Kinetic resolution of cyclic β-amino alcohols | Production of (R)-β-amino alcohols with >99% ee |
| Amine Dehydrogenase | Engineered AmDHs | Reductive amination of α-hydroxy ketones | Synthesis of (S)-configured vicinal amino alcohols |
Retrosynthetic Analysis of the 2-Chlorophenylamino Cyclopentanol Core
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a viable synthetic route. amazonaws.com For this compound, the analysis focuses on disconnecting the key bonds to identify logical precursors. The core structure is a 1,2-aminocyclopentanol derivative.
The primary retrosynthetic disconnections for the 2-chlorophenylamino cyclopentanol core are:
C-N Bond Disconnection: The most logical initial disconnection is at the bond between the nitrogen atom and the cyclopentyl ring. This simplifies the molecule into two primary synthons: 2-chlorophenylamine and a synthon for 2-aminocyclopentan-1-ol, such as cyclopentene oxide or a related electrophilic precursor. This is a common and effective strategy for synthesizing N-aryl amines.
Forward Synthesis Implication: This disconnection suggests a synthetic route involving the nucleophilic attack of 2-chlorophenylamine on an activated cyclopentane derivative. A common and effective method is the ring-opening of cyclopentene oxide with 2-chlorophenylamine. This reaction typically requires acid or base catalysis and establishes the required 1,2-amino alcohol functionality. The stereochemical outcome (trans product) is controlled by the SN2 mechanism of epoxide opening.
Two-Group C-N/C-O Disconnection: A more advanced retrosynthetic approach considers the 1,2-amino alcohol moiety as a single functional group. Such two-group disconnections can lead directly back to simpler starting materials. amazonaws.com For a 1,2-amino alcohol, this analysis can lead back to an α-amino ketone, which can be reduced to the target alcohol.
Forward Synthesis Implication: This pathway would involve the synthesis of 2-[(2-chlorophenyl)amino]cyclopentan-1-one as a key intermediate. This aminoketone could be synthesized via α-amination of cyclopentanone (B42830) or related methods. The subsequent diastereoselective reduction of the ketone would be a critical step to control the relative stereochemistry of the hydroxyl and amino groups. Chiral reducing agents or catalytic hydrogenation with appropriate directing groups could be employed to achieve the desired stereoisomer.
The diagram below illustrates a plausible retrosynthetic pathway for the target molecule.
Figure 1: Retrosynthetic Analysis of this compound
This analysis reveals that the synthesis of the 2-chlorophenylamino cyclopentanol core can be approached through convergent strategies, primarily relying on the formation of the crucial C-N bond between the aromatic amine and the cyclopentane ring. The choice of strategy would depend on the desired stereochemical outcome and the availability of starting materials.
Reaction Mechanisms and Chemical Transformations of 2 2 Chlorophenyl Amino Cyclopentan 1 Ol
Mechanistic Studies of Nucleophilic Substitution at the Cyclopentane (B165970) Moiety
Nucleophilic substitution reactions at the cyclopentane moiety of 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol can proceed via several mechanisms, primarily SN1 and SN2 pathways. The preferred mechanism is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.
The hydroxyl group is a poor leaving group, and therefore, it typically requires activation for nucleophilic substitution to occur. This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or a halide.
SN2 Pathway:
In the presence of a strong, unhindered nucleophile and a good leaving group, the reaction is likely to proceed via an SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. The presence of the adjacent amino group can influence the reaction rate through steric hindrance and electronic effects.
SN1 Pathway:
Under conditions that favor the formation of a carbocation, such as in the presence of a protic solvent and a weak nucleophile, an SN1 mechanism may be operative. The stability of the resulting secondary carbocation on the cyclopentane ring is a key factor. The adjacent amino group can potentially stabilize the carbocation through resonance, although this effect is likely to be modest.
The table below summarizes the expected outcomes for nucleophilic substitution reactions on an activated form of this compound (e.g., the tosylate derivative).
| Nucleophile | Leaving Group | Solvent | Expected Mechanism | Product |
| Sodium azide | Tosylate | DMF | SN2 | 2-azido-N-(2-chlorophenyl)cyclopentan-1-amine |
| Sodium cyanide | Tosylate | DMSO | SN2 | 2-[(2-chlorophenyl)amino]cyclopentane-1-carbonitrile |
| Methanol | Tosylate | Methanol | SN1/SN2 | 2-methoxy-N-(2-chlorophenyl)cyclopentan-1-amine |
| Water | Tosylate | Water | SN1 | This compound (racemized) |
Reactivity Profiles of the Chlorophenylamino Substituent
Electrophilic Aromatic Substitution:
Electrophilic attack is most likely to occur at the positions ortho and para to the amino group. However, the position para to the amino group is already occupied by the chlorine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5 of the chlorophenyl ring). The chlorine atom at position 2 will sterically hinder attack at position 3 to some extent.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with nitric acid and sulfuric acid would be expected to yield nitro derivatives.
Halogenation: Reaction with halogens in the presence of a Lewis acid would lead to the introduction of another halogen atom on the aromatic ring.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst.
The reactivity of the amino group itself is also a key consideration. It can act as a nucleophile and can be acylated, alkylated, or undergo reactions with aldehydes and ketones to form imines.
Investigation of Catalytic Cycles in Synthetic Protocols
While specific catalytic applications of this compound are not extensively documented, its structure as a 1,2-amino alcohol makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. Chiral 1,2-amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions, including:
Asymmetric reduction of ketones: The amino alcohol can coordinate to a metal center, such as ruthenium or rhodium, and create a chiral environment that directs the enantioselective reduction of prochiral ketones.
Asymmetric alkylation of aldehydes: In the presence of organozinc reagents, chiral amino alcohols can catalyze the enantioselective addition of alkyl groups to aldehydes.
Asymmetric epoxidation: Certain amino alcohol derivatives can be used as ligands in the Sharpless asymmetric epoxidation.
A hypothetical catalytic cycle for the asymmetric reduction of a ketone using a complex of this compound with a metal (M) is depicted below:
Coordination: The amino alcohol coordinates to the metal center to form a chiral catalyst.
Substrate Binding: The ketone substrate coordinates to the metal catalyst.
Hydride Transfer: A hydride source (e.g., from isopropanol in transfer hydrogenation) delivers a hydride to the carbonyl carbon of the ketone, guided by the chiral ligand.
Product Release: The resulting chiral alcohol product is released from the catalyst.
Catalyst Regeneration: The catalyst is regenerated and can enter another catalytic cycle.
The efficiency and enantioselectivity of such a catalytic system would depend on the specific metal, reaction conditions, and the substrate.
Derivatization Strategies and Functional Group Interconversions
The presence of the amino and hydroxyl groups allows for a wide range of derivatization strategies and functional group interconversions. These transformations can be used to modify the properties of the molecule or to prepare it for further reactions.
Reactions of the Hydroxyl Group:
Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or anhydrides in the presence of a base.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis).
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 2-[(2-chlorophenyl)amino]cyclopentan-1-one.
Reactions of the Amino Group:
Acylation: The amino group can be acylated by reaction with acyl chlorides or anhydrides to form amides.
Alkylation: The secondary amine can be alkylated with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
The following table provides a summary of potential derivatization reactions for this compound.
| Reagent | Functional Group Targeted | Reaction Type | Product Class |
| Acetic anhydride | Amino and/or Hydroxyl | Acylation | Amide/Ester |
| Benzoyl chloride | Amino and/or Hydroxyl | Acylation | Amide/Ester |
| Methyl iodide | Amino | Alkylation | Tertiary Amine |
| Tosyl chloride | Amino and/or Hydroxyl | Sulfonylation/Esterification | Sulfonamide/Tosylate |
| Pyridinium chlorochromate (PCC) | Hydroxyl | Oxidation | Ketone |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Fine Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the covalent structure and determining the relative stereochemistry of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical assignment of 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and spatial arrangement of atoms.
In ¹H NMR, the protons on the cyclopentane (B165970) ring directly attached to the hydroxyl and amino groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts and, more crucially, their coupling constants (³J-coupling) can elucidate the cis or trans relationship between these substituents. For a trans configuration, the coupling constant between H-1 and H-2 is typically larger, reflecting a dihedral angle approaching 180°, whereas a smaller coupling constant is indicative of a cis arrangement. The chemical shifts of hydrogens on carbons directly bonded to the nitrogen atom in similar amine structures typically appear in the range of 2.3-3.0 ppm, being deshielded by the electron-withdrawing nitrogen. libretexts.org The proton of the secondary amine (N-H) would likely appear as a broad singlet, with its chemical shift being concentration-dependent due to hydrogen bonding. libretexts.org
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbons bonded to the electronegative oxygen and nitrogen atoms (C-1 and C-2) will be shifted downfield. Carbons directly attached to a nitrogen atom in amine compounds typically resonate in the 10-65 ppm region. libretexts.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering definitive evidence for their relative stereochemistry. For instance, a strong NOE between H-1 and H-2 would confirm a cis relationship.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
|---|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m | - | Protons on the 2-chlorophenyl ring. |
| H-1 (CH-OH) | 3.8 - 4.2 | m | J-coupling with H-2 and adjacent CH₂ protons | Chemical shift is sensitive to stereochemistry. |
| H-2 (CH-NH) | 3.2 - 3.6 | m | J-coupling with H-1 and adjacent CH₂ protons | Chemical shift is sensitive to stereochemistry. |
| Cyclopentane-CH₂ | 1.5 - 2.2 | m | - | Overlapping multiplets from the remaining ring protons. |
| N-H | Variable | br s | - | Position and broadening are dependent on solvent and concentration. |
Note: This is a generalized prediction. Actual values can vary based on solvent, concentration, and specific stereoisomer.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum are the stretching vibrations of the O-H and N-H bonds, which typically appear in the 3200-3600 cm⁻¹ region. libretexts.org The O-H stretch is generally broad due to hydrogen bonding, while the N-H stretch of the secondary amine is expected to be a sharper, single peak in the same region. nih.gov
The C-N stretching vibration of the aromatic amine is expected in the 1200-1350 cm⁻¹ range. libretexts.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentane ring is observed just below 3000 cm⁻¹. nih.gov The presence of the chloro-substituent on the aromatic ring can be identified by a C-Cl stretching band in the fingerprint region, typically around 750 cm⁻¹. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| N-H | Stretching | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-N (Aromatic) | Stretching | 1200 - 1350 | Medium |
| C-O | Stretching | 1050 - 1150 | Strong |
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Packing
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, offering an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be constructed, revealing the precise location of each atom in the crystal lattice.
For this compound, an SC-XRD study would confirm the relative stereochemistry (cis or trans) of the amino and hydroxyl groups. Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration (R/S) at both chiral centers (C-1 and C-2) can be determined. This technique is crucial for understanding the precise spatial arrangement of the molecule in the solid state.
Conformational Analysis of the Cyclopentane Ring System
The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The substitution pattern significantly influences the preferred conformation. Theoretical calculations and NMR data are often used to study this conformational isomerism. researchgate.net
In this compound, the bulky 2-chlorophenylamino and hydroxyl substituents will preferentially occupy positions that minimize steric strain. In an envelope conformation, one atom is out of the plane of the other four. The substituents will favor equatorial or pseudo-equatorial positions to reduce unfavorable 1,3-diaxial interactions. The exact conformational preference is a delicate balance between steric hindrance, electronic effects, and intramolecular hydrogen bonding, which might occur between the hydroxyl and amino groups, potentially stabilizing a specific conformation.
Analysis of Supramolecular Assembly and Packing Motifs in Solid State
The way molecules of this compound arrange themselves in a crystal is dictated by a network of intermolecular interactions, leading to a specific supramolecular assembly. These non-covalent interactions are key to the stability of the crystal lattice.
Hydrogen bonding is expected to be the dominant interaction in the crystal packing. The hydroxyl group (donor) and the secondary amine (both donor and acceptor) can form a network of O-H···N, N-H···O, and potentially N-H···Cl hydrogen bonds. These interactions link adjacent molecules into chains, sheets, or more complex three-dimensional architectures. The study of supramolecular interactions is vital for understanding the physical properties of the solid material. bath.ac.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. als-journal.comresearchgate.net For 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol, DFT studies would be instrumental in optimizing its three-dimensional geometry to find the most stable conformation. Furthermore, these calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
The cyclopentanol (B49286) and amino groups in this compound allow for significant conformational flexibility. Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the compound's behavior. frontiersin.orgresearchgate.net An MD simulation would allow for the exploration of the compound's conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in different environments, such as in a solvent or near a biological target.
Computational Modeling of Molecular Interactions
Understanding how a molecule interacts with its environment, particularly with biological targets, is crucial in fields like drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. phcogj.com If a biological target for this compound were identified, docking studies could predict its binding mode and affinity. This would provide valuable mechanistic insights into its potential biological activity by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, with the target's active site.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netnih.gov It can quantify charge transfer between atoms and analyze hyperconjugative interactions, which are stabilizing effects arising from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. rsc.org For this compound, NBO analysis could elucidate the nature of intramolecular hydrogen bonding and the influence of the chlorine substituent on the electronic properties of the phenyl ring.
Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)
Noncovalent interactions are critical in determining the structure of molecular crystals and the binding of ligands to receptors. nih.govunam.mx For this compound, several types of noncovalent interactions would be of interest:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups are capable of both donating and accepting hydrogen bonds, which could lead to the formation of dimers or specific interactions with a target protein.
Pi-Stacking: The chlorophenyl ring can engage in π-π stacking interactions with other aromatic systems.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. nih.gov
Computational methods can be used to identify and quantify the strength of these various noncovalent interactions, providing a complete picture of the forces governing the molecule's behavior in a condensed phase or a biological system.
While the framework for a thorough computational investigation of this compound is clear, the specific data required to populate such an analysis is not yet available in the scientific literature. Future research in this area would be necessary to provide concrete findings for this compound.
Structure Activity Relationship Sar Principles and Molecular Design
Systematic Investigation of Substituent Effects on Molecular Recognition
A systematic investigation into the substituent effects of 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol would be crucial to understanding its interaction with biological targets. This involves the synthesis and evaluation of a series of analogs where specific parts of the molecule are systematically varied. The primary goal is to identify which chemical features are essential for biological activity and to what extent they can be modified to enhance potency, selectivity, or other pharmacological properties.
Key areas for modification and analysis would include:
The Chlorophenyl Ring: The position and nature of the substituent on the phenyl ring are critical. In the case of this compound, the chlorine atom is at the ortho position. A systematic SAR study would involve moving the chlorine to the meta and para positions to determine if the substitution pattern affects receptor binding or activity. Furthermore, replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups of varying sizes would provide insight into the electronic and steric requirements of the binding pocket.
The Cyclopentane (B165970) Ring: The cyclopentane scaffold provides a specific three-dimensional arrangement of the amino and hydroxyl groups. Studies could involve altering the ring size to cyclobutane (B1203170) or cyclohexane (B81311) to assess the impact of ring strain and conformational flexibility on activity. Additionally, the introduction of substituents on the cyclopentane ring could probe for further interactions with the receptor.
The Amino and Hydroxyl Groups: These functional groups are likely key pharmacophoric features, potentially involved in hydrogen bonding with the receptor. A detailed investigation would involve derivatization of these groups. For instance, N-alkylation or N-acylation of the amino group and O-alkylation or esterification of the hydroxyl group would reveal their importance in molecular recognition.
The findings from such a systematic investigation are typically compiled into data tables to clearly illustrate the relationship between structural modifications and biological activity.
Table 1: Hypothetical Data on Substituent Effects on the Phenyl Ring of 2-(Phenylamino)cyclopentan-1-ol Analogs
| Compound | Phenyl Substituent | Receptor Affinity (Ki, nM) |
|---|---|---|
| 1a | H | 500 |
| 1b | 2-Cl | 150 |
| 1c | 3-Cl | 300 |
| 1d | 4-Cl | 450 |
| 1e | 2-F | 200 |
Note: This table is illustrative and does not represent actual experimental data.
Stereochemical Dependence in Ligand-Receptor Interactions
The compound this compound possesses two chiral centers, meaning it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in ligand-receptor interactions. Biological macromolecules, such as receptors and enzymes, are chiral and will therefore interact differently with the various stereoisomers of a chiral ligand.
A thorough investigation would require the synthesis or separation of each individual stereoisomer and the subsequent evaluation of their biological activity. It is common for one enantiomer to be significantly more active than the other (the eutomer), while the less active enantiomer is termed the distomer. The ratio of their activities is known as the eudismic ratio.
For this compound, the relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration of the chiral carbons would be expected to profoundly influence its binding affinity and efficacy at a target receptor. The specific three-dimensional arrangement of these functional groups must be complementary to the topology of the receptor's binding site for optimal interaction.
Table 2: Hypothetical Stereochemical Dependence of this compound Activity
| Stereoisomer | Relative Stereochemistry | Receptor Affinity (Ki, nM) |
|---|---|---|
| (1R,2S) | cis | 75 |
| (1S,2R) | cis | 80 |
| (1R,2R) | trans | 950 |
Note: This table is illustrative and does not represent actual experimental data.
Rational Design Strategies for Modulating Molecular Properties and Interactions
Rational design strategies leverage the understanding gained from SAR and stereochemical studies to create new molecules with improved properties. This process is often aided by computational chemistry and molecular modeling techniques.
Pharmacophore Modeling: Based on the SAR data, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential ligands.
Structure-Based Drug Design: If the three-dimensional structure of the target receptor is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based design can be employed. This involves docking candidate molecules into the receptor's binding site in silico to predict their binding mode and affinity. This approach allows for the design of novel ligands that are highly complementary to the binding site, potentially leading to increased potency and selectivity. For this compound, this would involve modeling how the different stereoisomers and analogs fit into the target binding pocket and identifying potential modifications that could enhance favorable interactions or reduce unfavorable ones.
Broader Applications in Organic and Medicinal Chemistry Research
Utility as a Chiral Building Block in Complex Chemical Synthesis
The core structure of 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol, a 1,2-amino alcohol, is a privileged scaffold in asymmetric synthesis. Chiral 1,2-amino alcohols are widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and as key structural components of complex target molecules.
The utility of such compounds as chiral building blocks stems from their bifunctional nature, containing both a hydroxyl and an amino group in a defined stereochemical relationship. This arrangement allows for the formation of rigid cyclic intermediates, such as oxazolidinones or other heterocycles, which can effectively control the stereochemical outcome of subsequent reactions. By temporarily attaching this chiral auxiliary to a prochiral substrate, chemists can direct the addition of reagents to one face of the molecule, leading to the formation of a new stereocenter with high selectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
The presence of the cyclopentane (B165970) ring introduces conformational rigidity, which can further enhance stereocontrol compared to more flexible acyclic analogues. The specific stereoisomer of this compound would determine the facial selectivity in these asymmetric transformations.
Table 1: Potential Asymmetric Reactions Employing 1,2-Amino Alcohol Scaffolds
| Reaction Type | Role of the 1,2-Amino Alcohol Scaffold | Potential Outcome |
| Asymmetric Alkylation | Formation of a chiral imine or oxazolidinone to direct alkylation. | Enantiomerically enriched α-substituted carbonyl compounds or amines. |
| Asymmetric Aldol Reactions | As a chiral auxiliary on the enolate or as a chiral ligand for a metal catalyst. | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds. |
| Asymmetric Diels-Alder Reactions | As a chiral ligand for a Lewis acid catalyst to control the approach of the dienophile. | Enantiomerically enriched cyclic products. |
| Asymmetric Hydrogenation | As a precursor to chiral ligands (e.g., phosphine-oxazolines) for transition metal catalysts. | Enantiomerically enriched reduced products. |
Strategies for Derivatization Towards Novel Chemical Entities
The structure of this compound offers multiple points for chemical modification, allowing for the generation of a library of novel chemical entities for various research purposes, including medicinal chemistry screening.
The secondary amine and the hydroxyl group are the primary sites for derivatization.
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide variety of substituents. This can be used to modulate the compound's steric and electronic properties, as well as its basicity and hydrogen bonding capacity. For instance, acylation with different acid chlorides or anhydrides would yield a series of amides.
O-Alkylation and O-Esterification: The hydroxyl group can be converted into ethers or esters. This modification alters the polarity and can serve as a handle for further functionalization.
Modification of the Phenyl Ring: While more complex, the 2-chlorophenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, although the existing chloro-substituent will direct incoming groups to specific positions.
Cyclization Reactions: The vicinal amino and hydroxyl groups can be used to construct various heterocyclic rings, such as oxazines or other fused systems, which are common motifs in biologically active molecules.
These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, which is a common approach in the development of new catalysts, ligands, or therapeutic agents.
Green Chemistry Principles in the Synthesis of this compound
While a specific, optimized synthesis for this compound is not detailed in the literature, the synthesis of related 1,2-amino alcohols can be approached with green chemistry principles in mind.
Key strategies to enhance the environmental sustainability of such syntheses include:
Catalytic Methods: The use of catalytic asymmetric methods, such as transfer hydrogenation of α-amino ketones, is preferable to stoichiometric reagents. These methods reduce waste and often proceed with high atom economy.
Enzymatic Resolutions: Biocatalysis offers a green alternative for obtaining enantiomerically pure amino alcohols. Lipases can be used for the kinetic resolution of a racemic mixture of the amino alcohol or a precursor, selectively acylating one enantiomer and allowing for the separation of the two.
Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For instance, visible-light photocatalyzed reactions for the synthesis of 1,2-amino alcohols have been successfully carried out in water. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. For example, ring-opening of an epoxide with an amine is a highly atom-economical route to 1,2-amino alcohols.
Energy Efficiency: Performing reactions at ambient temperature and pressure, for example through photocatalysis, reduces the energy consumption of the synthesis. rsc.org
By applying these principles, the synthesis of chiral amino alcohols like this compound can be made more efficient, safer, and more environmentally friendly.
Q & A
Q. What established synthetic routes are available for 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via reductive amination, where cyclopentanone reacts with 2-chloroaniline in the presence of a reducing agent like sodium borohydride (NaBH₄). Key factors include:
- Temperature control (0–5°C for NaBH₄ stability).
- Solvent selection (methanol or ethanol for optimal solubility).
- Stoichiometric ratios (1:1.2 molar ratio of ketone to amine to drive completion).
Yield improvements (70–85%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyclopentanol -OH at δ 1.5–2.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirms N-H (3300 cm⁻¹) and O-H (3500 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 228.0654 for C₁₁H₁₃ClNO⁺) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.68 g/mol | |
| XLogP | 2.2 (predicts lipophilicity) | |
| Hydrogen Bond Donors | 2 (1 -OH, 1 -NH) | |
| Topological Polar SA | 26 Ų |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated derivatives or cyclopentanol isomers?
Methodological Answer:
- Continuous-Flow Synthesis : Reduces side reactions via precise temperature/residence time control (e.g., 50°C, 10 min retention) .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity for the desired amino-alcohol .
- Post-Reaction Quenching : Immediate acid wash (pH 4–5) to protonate unreacted amines, preventing dimerization .
Q. Table 2: Byproduct Analysis in Batch vs. Flow Synthesis
| Condition | Batch Yield (%) | Byproducts (%) | Flow Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Standard | 70 | 15–20 | 85 | 5–10 |
| Optimized (ZnCl₂) | 78 | 10–12 | 92 | 3–5 |
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Docking Studies : The chlorophenyl group engages in π-π stacking with aromatic residues (e.g., Tyr326 in NMDA receptors), while the amino-alcohol moiety forms hydrogen bonds with Asp731 .
- Kinetic Assays : Competitive inhibition observed in radioligand binding (IC₅₀ = 1.2 µM for σ receptors) .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, suggesting moderate hepatic clearance .
Q. How do structural modifications (e.g., substituting Cl with F or altering cyclopentanol stereochemistry) affect bioactivity?
Methodological Answer:
- Fluorine Substitution : Increases metabolic stability (t₁/₂ = 68 min) but reduces σ receptor affinity (IC₅₀ = 3.8 µM) due to weaker hydrophobic interactions .
- Stereochemical Inversion : (1R,2S)-isomer shows 10-fold higher NMDA receptor inhibition than (1S,2R)-isomer, linked to spatial alignment with binding pockets .
Q. Table 3: Comparative Bioactivity of Derivatives
| Derivative | σ Receptor IC₅₀ (µM) | NMDA Inhibition (%) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| Parent Compound | 1.2 | 65 | 45 |
| 2-Fluoro Analog | 3.8 | 42 | 68 |
| (1R,2S)-Isomer | 1.1 | 82 | 38 |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?
Methodological Answer:
- Source Validation : Cross-check purity of starting materials (e.g., 2-chloroaniline ≥99% vs. 95% in lower-yield studies) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize quenching times .
- Reproducibility Protocols : Standardize inert atmosphere (argon vs. nitrogen) and drying methods (molecular sieves vs. vacuum) .
Safety and Handling in Academic Settings
- PPE Requirements : Nitrile gloves, lab coats, and fume hoods (OSHA PEL = 0.1 ppm for chlorophenols) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
